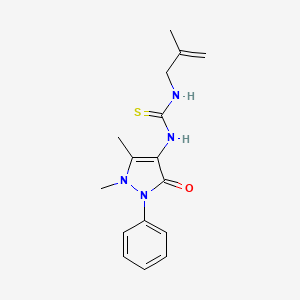

![molecular formula C16H14BrCl3N2O B11703932 Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-](/img/structure/B11703932.png)

Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

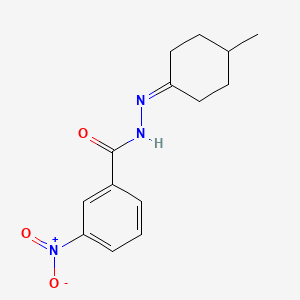

4-ブロモ-N-[2,2,2-トリクロロ-1-[(3-メチルフェニル)アミノ]エチル]-ベンズアミドは、分子式がC16H14BrCl3N2O、分子量が436.6 g/molの化学化合物です。この化合物は、ブロモ、トリクロロエチル、および3-メチルフェニル基で置換されたベンズアミドコアを含むユニークな構造で知られています。その独特の化学的特性により、さまざまな科学研究で利用されています。

準備方法

4-ブロモ-N-[2,2,2-トリクロロ-1-[(3-メチルフェニル)アミノ]エチル]-ベンズアミドの合成は、通常、複数のステップを伴います。一般的な合成経路の1つは、4-ブロモベンゾイルクロリドと2,2,2-トリクロロエチルアミンを塩基の存在下で反応させて中間体を生成する方法です。次に、この中間体を3-メチルアニリンと制御された条件下で反応させて最終化合物を得ます。工業生産方法では、同様のステップが用いられますが、大規模合成用に最適化され、高収率と高純度が確保されます。

化学反応解析

4-ブロモ-N-[2,2,2-トリクロロ-1-[(3-メチルフェニル)アミノ]エチル]-ベンズアミドは、以下を含むさまざまな化学反応を起こします。

置換反応: 適切な条件下で、ブロモ原子は他の求核剤に置換されます。

酸化と還元: この化合物は、酸化反応と還元反応を起こし、官能基が変化します。

加水分解: アミド結合は、酸性または塩基性条件下で加水分解され、対応するカルボン酸とアミンが生成されます。

これらの反応で一般的に使用される試薬には、水酸化ナトリウムなどの塩基、塩酸などの酸、過マンガン酸カリウムなどの酸化剤などがあります。生成される主な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究での用途

4-ブロモ-N-[2,2,2-トリクロロ-1-[(3-メチルフェニル)アミノ]エチル]-ベンズアミドは、さまざまな科学研究分野で利用されています。

化学: より複雑な分子の合成における構成要素として役立ちます。

生物学: この化合物は、酵素阻害およびタンパク質相互作用に関する研究に使用されます。

工業: この化合物は、特殊化学薬品や材料の製造に使用されます。

化学反応の分析

Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- is utilized in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

4-ブロモ-N-[2,2,2-トリクロロ-1-[(3-メチルフェニル)アミノ]エチル]-ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を阻害したり、機能を変更したりする可能性があります。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。

類似化合物の比較

4-ブロモ-N-[2,2,2-トリクロロ-1-[(3-メチルフェニル)アミノ]エチル]-ベンズアミドは、以下のような他の類似化合物と比較できます。

- 4-ブロモ-N-(2,2,2-トリクロロ-1-{[(2,4-ジブロモ-6-メチルアニリノ)カルボチオイル]アミノ}エチル)ベンズアミド

- 4-ブロモ-N-(2,2,2-トリクロロ-1-{[(2,6-ジブロモ-4-メチルアニリノ)カルボチオイル]アミノ}エチル)ベンズアミド

- 4-ブロモ-N-(2,2,2-トリクロロ-1-{[(2,4-ジブロモ-5-メチルアニリノ)カルボチオイル]アミノ}エチル)ベンズアミド .

これらの化合物は、構造的に類似していますが、特定の置換基が異なり、化学的特性と用途が異なります。4-ブロモ-N-[2,2,2-トリクロロ-1-[(3-メチルフェニル)アミノ]エチル]-ベンズアミドのユニークさは、特定の置換基の組み合わせにあり、これにより、反応性と生物活性に明確な違いが生じます。

類似化合物との比較

Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- can be compared with other similar compounds, such as:

- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide

- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide

- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide .

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. The uniqueness of Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]- lies in its specific combination of substituents, which imparts distinct reactivity and biological activity.

特性

分子式 |

C16H14BrCl3N2O |

|---|---|

分子量 |

436.6 g/mol |

IUPAC名 |

4-bromo-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |

InChI |

InChI=1S/C16H14BrCl3N2O/c1-10-3-2-4-13(9-10)21-15(16(18,19)20)22-14(23)11-5-7-12(17)8-6-11/h2-9,15,21H,1H3,(H,22,23) |

InChIキー |

XZAXECKKIPVYKN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11703851.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703856.png)

![Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11703862.png)

![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)

![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)

![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)

![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)